Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural novelty .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
the Prins cyclization reaction is a promising route for large-scale synthesis due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the protein, disrupting its function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
Tert-butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate: Another similar compound with variations in the oxygen and nitrogen positions within the spiro ring.
Uniqueness
Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen atoms within the spirocyclic ring. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)7-13(9-14)5-4-6-17-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHECFSGGJBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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